molecular formula C27H25BrN4O5S B1662791 Remimazolam (benzenesulfonate) CAS No. 1001415-66-2

Remimazolam (benzenesulfonate)

Cat. No.: B1662791
CAS No.: 1001415-66-2
M. Wt: 597.5 g/mol
InChI Key: QMTKNJZIWGTNTE-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of remimazolam besylate involves several steps, starting from the alcohol intermediate (BHDP). The process includes oxidation using pyridine sulfur trioxide complex as an oxidizing agent, followed by cyclization to obtain remimazolam without isolating the ketone intermediate (BODP) . Another method involves lyophilization to prepare stable amorphous remimazolam besylate .

Industrial Production Methods: Industrial production of remimazolam besylate requires stringent control of reaction conditions to ensure high yield and purity. The process typically involves continuous infusion and careful monitoring of temperature, pressure, and pH levels to optimize the reaction .

Chemical Reactions Analysis

Step 1: Formation of Remimazolam Base

The synthesis begins with the reaction of intermediate compound Methyl 3-[(4S)-8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a] benzodiazepin-4-yl]propanoate (Formula IV) with an amino ketal compound (e.g., 1-amino-2,2-dimethoxypropane) in the presence of triflic anhydride. This step avoids hazardous reagents like Dess-Martin periodinane (DMP), improving safety and yield .

Step 2: Cyclization and Deprotection

The intermediate undergoes acid-catalyzed deprotection of the ketal group followed by cyclization to form the imidazobenzodiazepine core structure .

Step 3: Salt Formation

The free base of remimazolam is converted to the benzenesulfonate salt via reaction with benzenesulfonic acid. For example:

  • Reactants : Remimazolam base (20.0 g), acetone (300 mL), benzenesulfonic acid (10.5 g).

  • Conditions : Stirring at 20–25°C for 2 hours.

  • Yield : 18 g (90%) of remimazolam benzenesulfonate .

Reaction StepReactantsConditionsProductYield
Base synthesisFormula IV + amino ketal compoundTriflic anhydride, 25°CRemimazolam intermediate>80%
CyclizationIntermediate + HClAcidic, 40–60°CRemimazolam free base95%
Salt formationRemimazolam base + benzenesulfonic acidAcetone, 20–25°CRemimazolam benzenesulfonate90%

Metabolic Reactions

Remimazolam benzenesulfonate undergoes rapid hydrolysis via tissue esterases, primarily carboxylesterase-1 (CES1) in the liver, producing the inactive metabolite CNS7054 (Figure 1) .

Key Features:

  • Hydrolysis : The carboxylic ester group in remimazolam is cleaved, forming CNS7054, which has 300-fold lower affinity for GABA<sub>A</sub> receptors .

  • Independence from CYP450 : Unlike midazolam, remimazolam bypasses cytochrome P450 enzymes, minimizing drug-drug interactions .

  • Excretion : CNS7054 is further glucuronidated and hydroxylated before renal excretion .

RemimazolamCES1CNS7054+Benzenesulfonate\text{Remimazolam} \xrightarrow{\text{CES1}} \text{CNS7054} + \text{Benzenesulfonate}

Comparative Reactivity with Other Benzodiazepines

PropertyRemimazolam BenzenesulfonateMidazolamPropofol
Metabolic Pathway CES1 hydrolysisCYP3A4/5 oxidationHepatic conjugation
Active Metabolites NoneYes (α-hydroxymidazolam)None
Half-Life 0.5–1.2 hours 1.8–6.4 hours30–60 minutes
Reversal Agent Flumazenil FlumazenilN/A

Stability and Degradation

  • pH Sensitivity : Remimazolam benzenesulfonate is stable in neutral to slightly acidic conditions but degrades in strongly alkaline environments.

  • Thermal Stability : Decomposition occurs above 100°C, forming brominated byproducts .

Key Research Findings

  • Surgical Stress Response : Remimazolam benzenesulfonate reduces hemodynamic fluctuations compared to propofol, likely due to its minimal impact on respiratory function .

  • Drug Interactions : No significant interactions with opioids or neuromuscular blockers, attributed to its non-CYP450 metabolism .

Scientific Research Applications

Remimazolam is a novel benzodiazepine drug with an ultra-short duration of action, used intravenously for sedation and general anesthesia . It has been approved for clinical use since 2020 in Japan and boasts properties such as rapid onset, controllable sedation, and minor impact on respiration and circulation . Remimazolam functions by modulating γ-aminobutyric acid type A (GABAA) receptors to produce sedative effects . It is rapidly converted into an inactive metabolite by tissue esterase enzymes . If required, the effects of remimazolam can be reversed through the administration of flumazenil .

Scientific Research Applications

Remimazolam and its benzenesulfonate form have been investigated for various clinical applications, with research focusing on their effectiveness and safety in different scenarios.

General Anesthesia: Studies have explored the use of remimazolam for general anesthesia. Research indicates that an induction dosage of 0.2 mg/kg/min and a maintenance dose of 1 mg/kg/h could be efficacious for general anesthesia . When compared to midazolam, remimazolam has demonstrated greater sedation and quicker recovery .

Procedural Sedation: Remimazolam has been utilized in endoscopic procedures . Studies have assessed the use of remimazolam in patients undergoing gastrointestinal procedures such as colonoscopy, endoscopy, and bronchoscopy . Adequate sedation was achieved in the majority of subjects, and sedation could be rapidly reversed within 1 minute with flumazenil. Subjects also recovered with a median time of less than 10 minutes, and no serious adverse events were reported with the use of the drug .

Cardiac Surgery: Remimazolam benzenesulfonate has been evaluated in cardiac surgery patients under general anesthesia . Compared with propofol, remimazolam benzenesulfonate benefited cardiac surgery patients under general anesthesia by reducing hemodynamic fluctuations . It can also influence the surgical stress response and respiratory function, thereby reducing anesthesia-related adverse reactions .

Combined with Other Anesthetics: The clinical application of remimazolam benzenesulfonate combined with esketamine in endoscopic retrograde cholangiopancreatography (ERCP) has been explored . The combination of remimazolam benzenesulfonate and esketamine could maintain the stability of hemodynamics among the patients more effectively .

Painless Induced Abortion: Some researchers applied remimazolam benzenesulfonate combined with propofol in painless induced abortion . The results demonstrated a low incidence of injection pain, mild inhibition of respiratory circulation, and higher quality of awakening .

Data Tables

Limited data tables are available within the search results. However, the study comparing remimazolam benzenesulfonate and esketamine to fentanyl and propofol during ERCP provides some data points :

MeasurementRemimazolam Benzenesulfonate + EsketamineFentanyl + Propofol
Mean Arterial Pressure (MAP)Maintained stability more effectivelyGreater reduction
Heart Rate (HR)Higher at T4Lower at T4
Respiratory Rate (RR)Higher at T4Lower at T4
Oxygen Saturation (SpO2)Higher at T4Lower at T4
Awakening TimeLowerHigher
Incidence of Adverse ReactionsLowerHigher

Case Studies

  • ERCP Procedures: A study involving 92 patients undergoing ERCP compared remimazolam benzenesulfonate combined with esketamine to fentanyl and propofol . The remimazolam/esketamine group showed statistically significant differences in MAP compared to baseline, higher HR and RR at the postoperative awakening stage (T4), and better SpO2 levels . The remimazolam/esketamine group also had shorter awakening times, lower pain scores, and fewer instances of bradycardia, nausea, vomiting, and chills .
  • Cardiac Surgery: Research has demonstrated that remimazolam benzenesulfonate can be beneficial in cardiac surgery by reducing hemodynamic fluctuations compared to propofol . Additionally, the use of remimazolam benzenesulfonate was associated with fewer adverse reactions .
  • Colonoscopy: A study by Worthington et al. assessed the use of remimazolam in volunteers undergoing colonoscopy . Adequate sedation for colonoscopy was achieved in 33 of 44 subjects and observed that sedation could be rapidly reversed within 1 minute with flumazenil . In addition, after the procedure, subjects recovered with a median time of <10 minutes . Finally, no serious adverse events were reported with the use of the drug .

Biological Activity

Remimazolam benzenesulfonate is an ultra-short-acting sedative and anesthetic agent belonging to the benzodiazepine class. It has garnered significant attention due to its rapid onset, short duration of action, and favorable safety profile. This article delves into its biological activity, pharmacological properties, clinical applications, and comparative studies with other anesthetics such as propofol.

Pharmacological Mechanism

GABA Receptor Interaction
Remimazolam functions primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. By binding to this receptor, it enhances the influx of chloride ions, leading to hyperpolarization of neuronal membranes and subsequent inhibition of neuronal activity . This mechanism underlies its sedative, anxiolytic, and amnesic effects.

Metabolism
One of the key advantages of remimazolam is its metabolism. It is rapidly hydrolyzed by tissue esterases into an inactive metabolite (CNS7054), making it independent of liver and kidney function for clearance. This characteristic allows for predictable pharmacokinetics and minimizes the risk of drug accumulation .

Clinical Applications

Remimazolam has been evaluated in various clinical settings, particularly in anesthesia for surgical procedures. Its effectiveness has been compared to traditional agents like propofol.

Case Studies

  • Cardiac Surgery
    A study involving 80 patients undergoing cardiac surgery demonstrated that remimazolam resulted in fewer hemodynamic fluctuations compared to propofol. Parameters such as mean arterial pressure and cardiac index were significantly better maintained in the remimazolam group during critical phases of surgery . Additionally, recovery times were shorter, with fewer adverse reactions reported.
  • Endoscopic Procedures
    In a clinical trial assessing the combination of remimazolam and esketamine for endoscopic retrograde cholangiopancreatography (ERCP), the results indicated high safety and efficacy profiles. The incidence of injection pain was notably lower with remimazolam .
  • General Anesthesia
    A meta-analysis highlighted that remimazolam significantly reduced the incidence of hypotension (69%) and bradycardia (75%) compared to propofol during general anesthesia, making it particularly suitable for patients with compromised cardiovascular function .

Comparative Efficacy and Safety

ParameterRemimazolamPropofol
Onset Time~1 min~30 sec
Duration of Action~30 min~5-10 min
Hypotension Incidence5%17%
Bradycardia Incidence3%12%
Injection PainLower incidenceHigher incidence
Recovery TimeShorter (~6 min)Longer (~12 min)

Research Findings

Recent studies have underscored remimazolam's unique profile as a "soft drug," characterized by its rapid onset and offset properties without significant residual effects post-infusion . The drug's design allows for a linear pharmacokinetic relationship with dosage, offering flexibility in titration during procedures.

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms underlying remimazolam benzenesulfonate’s sedative effects?

Remimazolam benzenesulfonate acts as a short-acting GABAA receptor agonist, enhancing inhibitory neurotransmission by binding to the receptor’s α-subunit. This potentiates chloride influx, leading to neuronal hyperpolarization and sedation. Unlike midazolam, its metabolism via hepatic carboxylesterase (CES) produces an inactive metabolite (CNS7054), enabling rapid clearance and reduced accumulation . Preclinical studies confirm its high receptor affinity (Ki = 30 nmol/L) and lack of subtype selectivity, contributing to predictable pharmacokinetics .

Q. How should researchers design a clinical trial comparing remimazolam with propofol in elderly patients?

Key considerations include:

  • Population : Enroll patients aged ≥60 years with ASA classifications I-III to reflect clinical diversity .
  • Intervention : Use standardized dosing (e.g., 0.2 mg/kg remimazolam + 5 µg/kg alfentanil vs. 2 mg/kg propofol) with supplemental doses for intraoperative adjustments .
  • Outcomes : Measure wake-up time, hemodynamic stability (blood pressure, heart rate), and adverse events (respiratory depression, hypotension).
  • Statistical Analysis : Apply t-tests for normally distributed continuous data (e.g., recovery times) and non-parametric tests (e.g., χ²) for categorical outcomes like adverse event rates .

Q. What safety protocols are recommended for handling remimazolam in laboratory settings?

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Exposure Management : In case of inhalation, move to fresh air; for skin contact, wash thoroughly with soap and water .
  • Waste Disposal : Follow OSHA HCS guidelines for hazardous waste, as remimazolam is classified for acute toxicity (oral, dermal, inhalation) and skin sensitization .

Advanced Research Questions

Q. How can contradictions in adverse event rates between remimazolam studies be methodologically addressed?

Discrepancies (e.g., lower hypotension rates in some trials vs. comparable rates in others ) may arise from:

  • Population Heterogeneity : Stratify analyses by age, comorbidities (e.g., cardiovascular disease), or ASA classification.
  • Dosing Variability : Standardize supplemental dosing protocols (e.g., 2–5 mg remimazolam top-ups ) to minimize confounders.
  • Statistical Power : Conduct post-hoc power analyses to assess whether non-significant findings (e.g., P > 0.05 for hypotension ) reflect true equipoise or Type II errors .

Q. What preclinical models are appropriate to assess remimazolam’s neurocognitive effects?

  • Murine Models : Dose-dependent neuronal loss in mouse cortex regions (e.g., 0.5–2 mg/kg remimazolam) can be quantified via histopathology and behavioral assays (e.g., Morris water maze) .
  • Mechanistic Studies : Evaluate glutamate excitotoxicity by measuring NMDA receptor activity and oxidative stress markers (e.g., malondialdehyde) .

Q. How do remimazolam’s pharmacokinetic properties influence dosing in prolonged procedures?

Remimazolam’s esterase-dependent metabolism ensures linear kinetics, avoiding prolonged sedation seen with midazolam. For multi-hour surgeries (e.g., cardiac procedures), use continuous infusion (e.g., 1 mg/kg/hr) with real-time monitoring of sedation depth (e.g., BIS index) . Adjust for hepatic impairment, as CES activity varies with liver function .

Q. How can researchers optimize remimazolam-opioid combinations to enhance safety?

  • Synergy with Alfentanil : A 5 µg/kg alfentanil + 0.2 mg/kg remimazolam regimen reduces total opioid requirements, minimizing respiratory depression while stabilizing hemodynamics .
  • Dose Titration : Use pharmacodynamic modeling to identify optimal ratios (e.g., remimazolam:alfentanil EC50 values) for target sedation levels .

Q. Methodological Frameworks

Q. What frameworks guide rigorous research question formulation for remimazolam studies?

  • PICO : Define Population (e.g., elderly patients), Intervention (remimazolam + alfentanil), Comparison (propofol), and Outcomes (recovery time, adverse events) .
  • FINER Criteria : Ensure questions are Feasible (adequate sample size), Novel (e.g., unexplored combinations with esketamine ), and Ethical (risk-benefit alignment for vulnerable populations) .

Properties

IUPAC Name

benzenesulfonic acid;methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O2.C6H6O3S/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21;7-10(8,9)6-4-2-1-3-5-6/h3-6,8,10-12,17H,7,9H2,1-2H3;1-5H,(H,7,8,9)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTKNJZIWGTNTE-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001415-66-2
Record name Remimazolam besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001415662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazol[1,2-a][1,4]benzodiazepin-4-yl] propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REMIMAZOLAM BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/280XQ6482H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Remimazolam (benzenesulfonate)
Reactant of Route 2
Remimazolam (benzenesulfonate)
Reactant of Route 3
Remimazolam (benzenesulfonate)
Reactant of Route 4
Remimazolam (benzenesulfonate)
Reactant of Route 5
Remimazolam (benzenesulfonate)
Reactant of Route 6
Remimazolam (benzenesulfonate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.